

An In-depth Technical Guide to the NPK Formula of Urea Phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B1195089*

[Get Quote](#)

Urea phosphate is a crystalline fertilizer produced from the reaction of urea and phosphoric acid.^{[1][2]} It serves as a highly efficient source of nitrogen and phosphorus, two of the three primary macronutrients essential for plant growth.^[3] Its high solubility in water and acidic nature make it particularly suitable for fertigation and application in alkaline soils.^{[4][5]} This guide provides a detailed examination of its chemical properties, NPK formulation, production process, and the analytical methods used for its characterization.

Chemical and Physical Properties

Urea phosphate is an adduct formed from a 1:1 molar ratio of urea and orthophosphoric acid.^[2] When dissolved in water, it freely dissociates into urea and phosphoric acid.^[1] Its key properties are summarized in the table below.

Property	Value	References
IUPAC Name	phosphoric acid;urea	[1]
Chemical Formula	$\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$ (or $\text{CH}_7\text{N}_2\text{O}_5\text{P}$)	[2] [6]
Molar Mass	158.05 g/mol	[2] [3]
Appearance	White, odorless, crystalline solid	[2]
NPK Formula	17-44-0 or 18-44-0	[1] [3] [7]
Solubility in Water	Highly soluble (~960 g/L at 20 °C)	[2]
pH (1% solution)	1.6 - 2.4 (Strongly acidic)	[5]
Melting Point	116–118 °C (decomposes)	[2]
CAS Number	4861-19-2	[1] [3]

The NPK Formula of Urea Phosphate

The NPK formula represents the percentage by weight of the three primary macronutrients available in a fertilizer: Nitrogen (N), Phosphate (P_2O_5), and Potash (K_2O).[\[8\]](#)[\[9\]](#)

Urea phosphate has a standard NPK formula of 17-44-0.[\[1\]](#)[\[3\]](#)[\[4\]](#) Some commercial grades may also be listed as 18-44-0.[\[7\]](#) This signifies that the fertilizer contains:

- 17% Nitrogen (N): Derived from the urea component.
- 44% Phosphate (P_2O_5): Derived from the phosphoric acid component.
- 0% Potash (K_2O): **Urea phosphate** does not contain potassium.

The high concentration of phosphorus makes it an excellent "starter" fertilizer to promote root development in early growth stages.[\[3\]](#) Its acidic nature helps to prevent the clogging of drip irrigation systems and can increase the availability of micronutrients in alkaline soils.[\[4\]](#)[\[5\]](#)

Nutrient Component	Theoretical %	Typical Commercial %	Source Component
Nitrogen (N)	17.7%	17-18%	Urea ($\text{CO}(\text{NH}_2)_2$)
Phosphate (P_2O_5)	44.9%	44%	Phosphoric Acid (H_3PO_4)
Potash (K_2O)	0%	0%	Not Applicable

Theoretical values are based on the molecular weights of the components.[\[10\]](#)

Industrial Production and Analytical Workflows

The industrial manufacturing of **urea phosphate** is a direct exothermic reaction between concentrated phosphoric acid and solid urea.[\[2\]](#)[\[11\]](#) The process involves reacting the components, allowing the product to crystallize, and then separating the crystals from the mother liquor via centrifugation.[\[12\]](#)[\[13\]](#)

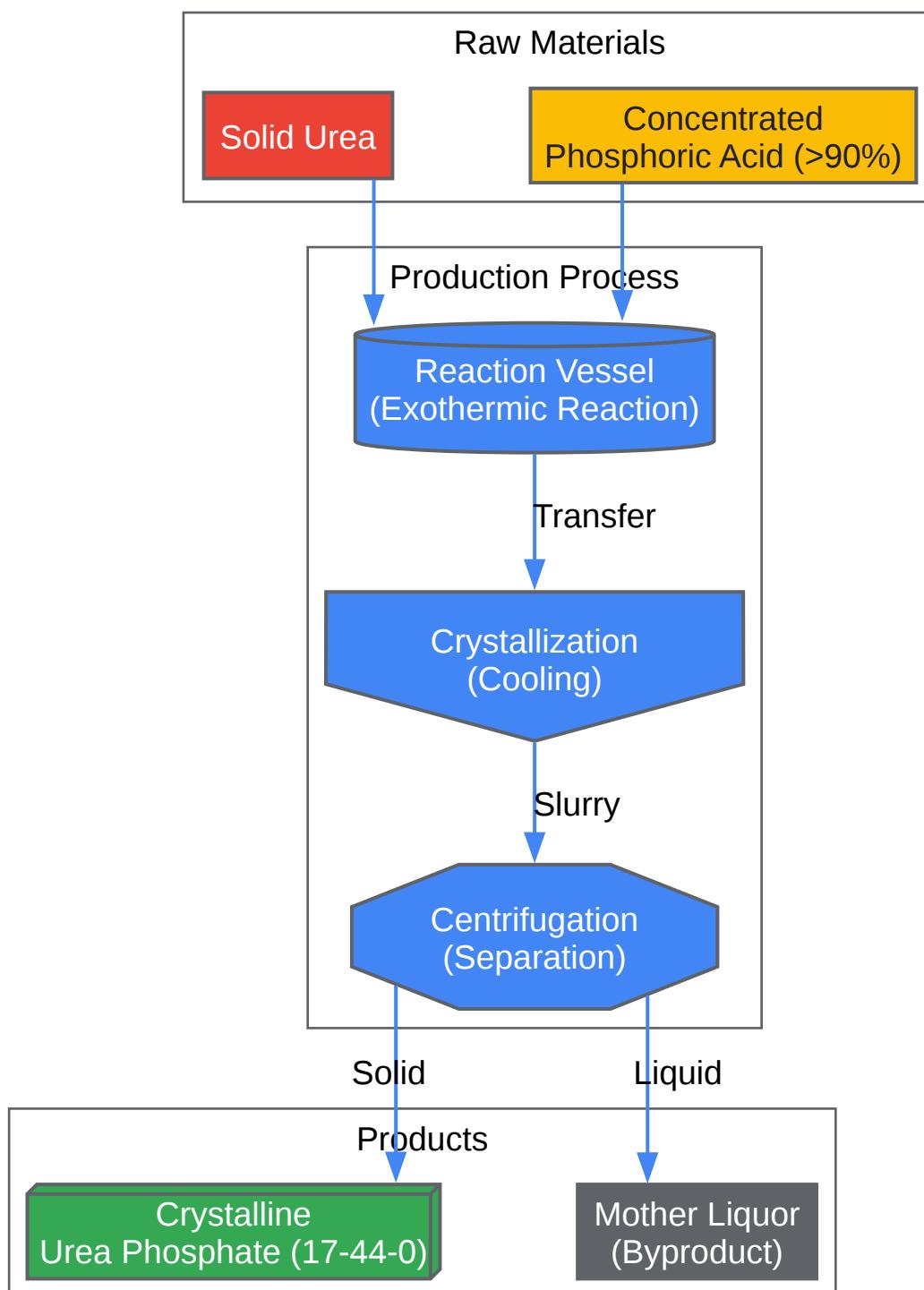
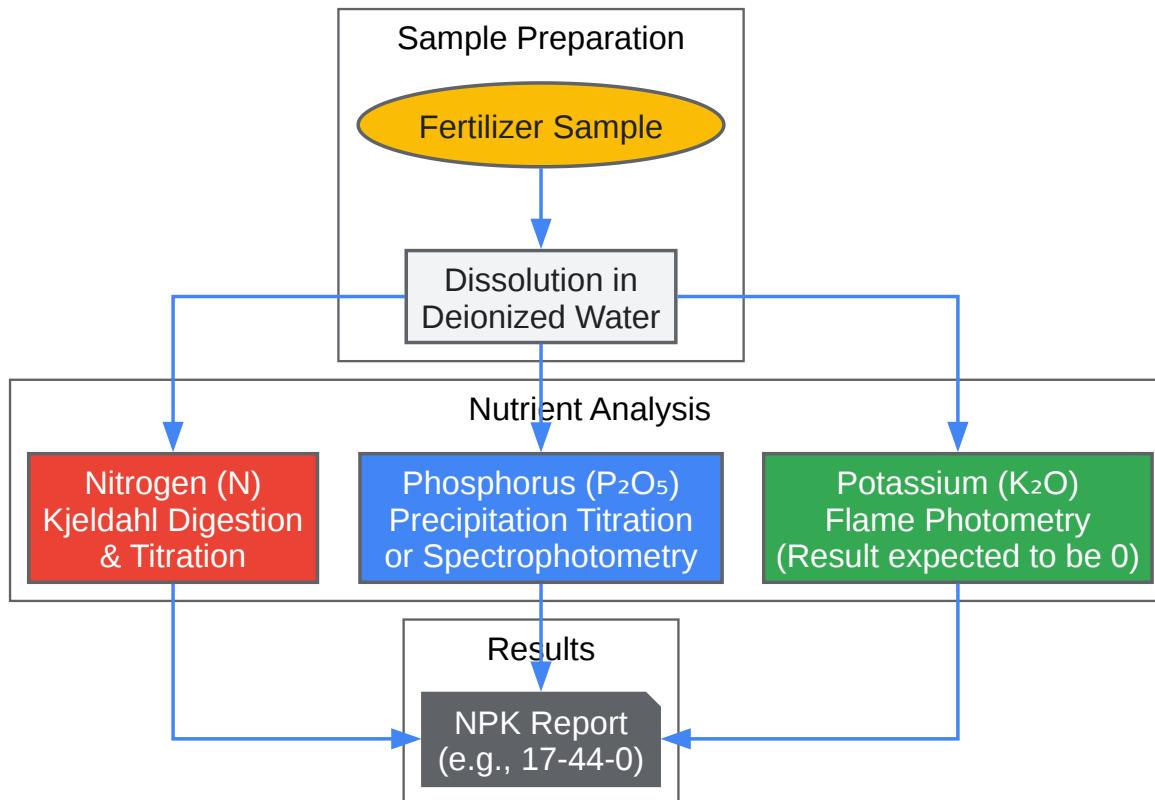


[Click to download full resolution via product page](#)

Fig. 1: Industrial production workflow for crystalline **urea phosphate**.

Verifying the NPK content of the final product is critical for quality control. This involves standardized laboratory procedures for fertilizer analysis.[14]

[Click to download full resolution via product page](#)

Fig. 2: General experimental workflow for NPK analysis of **urea phosphate**.

Experimental Protocols for NPK Determination

The determination of nutrient content in fertilizers follows standardized methods, such as those published by AOAC International.[15] The following outlines the principles of key analytical protocols.

Protocol 1: Determination of Total Nitrogen (N) The Kjeldahl method is a widely used standard for determining nitrogen content.[16]

- Digestion: A sample of the fertilizer is heated with concentrated sulfuric acid and a catalyst. This process converts the ureic nitrogen into ammonium sulfate.
- Distillation: The digested solution is made alkaline with sodium hydroxide. The ammonia is then distilled into a standard acid solution (e.g., boric acid).
- Titration: The amount of ammonia trapped is determined by titration with a standardized acid (e.g., sulfuric or hydrochloric acid). The nitrogen content is calculated from the amount of acid used in the titration.[15]

Protocol 2: Determination of Available Phosphate (P_2O_5) Phosphate content can be determined using several methods, including precipitation titration and spectrophotometry.[16][17]

- Sample Preparation: The fertilizer sample is dissolved in water or a suitable acid extractant to bring the phosphate into solution.
- Analysis (Precipitation Titration): The phosphate in the solution is titrated with a standard solution of magnesium, causing the precipitation of magnesium ammonium phosphate. The endpoint of the reaction can be detected using a thermometric sensor.[16]
- Calculation: The concentration of P_2O_5 is calculated based on the volume of the titrant used. The results are expressed as a percentage of phosphorus pentoxide (P_2O_5) by weight.[9]

Protocol 3: Determination of Water-Soluble Potash (K_2O) While **urea phosphate** contains no potassium, a complete NPK analysis would include this step. Flame photometry is a common method.[15][18]

- Extraction: The sample is dissolved in water or an ammonium oxalate solution to extract the potassium.[15]
- Analysis (Flame Photometry): The solution is aspirated into a flame photometer. The instrument measures the intensity of the light emitted by potassium atoms at a characteristic wavelength.
- Quantification: The light intensity is proportional to the concentration of potassium in the sample. This is compared against a calibration curve prepared from standard potassium

solutions to determine the concentration. The result is expressed as a percentage of potassium oxide (K₂O).[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea phosphate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Urea phosphate | 4861-19-2 | Benchchem [benchchem.com]
- 4. Chemistry:Urea phosphate - HandWiki [handwiki.org]
- 5. toros.com.tr [toros.com.tr]
- 6. chembk.com [chembk.com]
- 7. union-chemicals.com [union-chemicals.com]
- 8. quora.com [quora.com]
- 9. risso-chemical.com [risso-chemical.com]
- 10. researchgate.net [researchgate.net]
- 11. US3936501A - Process for the manufacture of crystalline urea phosphate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labdepotinc.com [labdepotinc.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Quality control of NPK fertilizers – Rapid and reliable analysis by thermometric titration - FHI, federatie van technologiebranches [fhi.nl]
- 17. researchgate.net [researchgate.net]
- 18. metrohm.com [metrohm.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the NPK Formula of Urea Phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195089#understanding-the-npk-formula-of-urea-phosphate\]](https://www.benchchem.com/product/b1195089#understanding-the-npk-formula-of-urea-phosphate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com